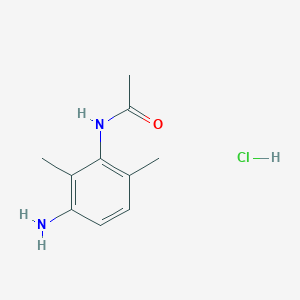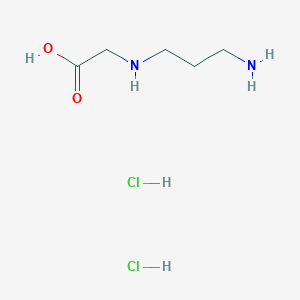
N-(3-Aminopropyl)glycine Dihydrochloride
Descripción general
Descripción
N-(3-Aminopropyl)glycine Dihydrochloride, also known as APG or O-Acetylserotonin, is a chemical compound with the molecular formula C5H14Cl2N2O2 . It has an average mass of 205.083 Da and a monoisotopic mass of 204.043228 Da .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Glycine Metabolism and Obesity
Glycine, a fundamental amino acid, plays a significant role in various metabolic pathways. It is essential for glutathione synthesis and regulates one-carbon metabolism. Glycine supplementation has been suggested to have beneficial effects in metabolic disorders related to obesity and type 2 diabetes, with lower circulating levels observed in such conditions (Alves et al., 2019).
Glyphosate Resistance through Protein Engineering
Glyphosate, a derivative of glycine, is used in agriculture for its herbicidal properties. The molecular mechanisms of glyphosate resistance have been explored through protein engineering, providing insights into the adaptation of plants to herbicidal treatments (Pollegioni et al., 2011).
Glycine in Nutrition and Health
Glycine plays a crucial role in the biosynthesis of several key metabolites and is involved in metabolic regulation, antioxidative reactions, and neurological function. Its supplementation has been shown to prevent tissue injury, enhance protein synthesis, and improve immunity, particularly in metabolic disorders (Wang et al., 2013).
Therapeutic Applications
Glycine has been reported to be effective in treating several diseases and disorders, including cancer. Its dietary supplementation has been found beneficial in cardiovascular diseases, inflammatory diseases, obesity, and diabetes (Razak et al., 2017).
Agricultural Developments
In agriculture, glyphosate-tolerant soybean lines have been developed using glycine derivatives, enhancing weed control options for farmers. This advancement marks a significant step in crop engineering (Padgette et al., 1995).
Safety and Hazards
Mecanismo De Acción
- Polyamines, such as spermidine and spermine , are essential for cell growth, proliferation, and gene expression regulation . By targeting this pathway, N-(3-Aminopropyl)glycine dihydrochloride modulates polyamine levels.
Target of Action
Biochemical Pathways
- The affected pathways include:
- this compound disrupts the conversion of ornithine to putrescine, impacting downstream polyamine synthesis. Reduced polyamine levels affect cell division and growth. Polyamines play a role in chromatin remodeling and transcriptional control .
Propiedades
IUPAC Name |
2-(3-aminopropylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)


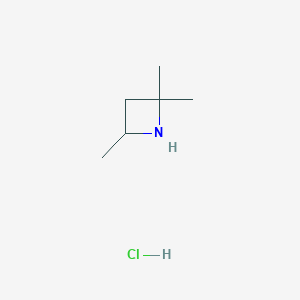
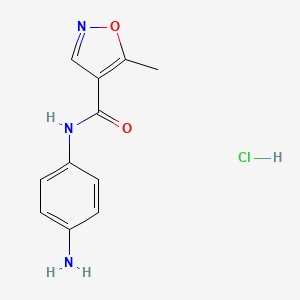
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
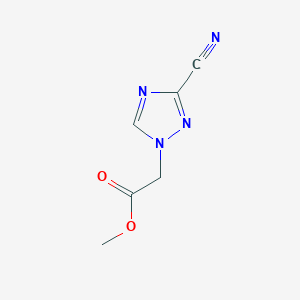
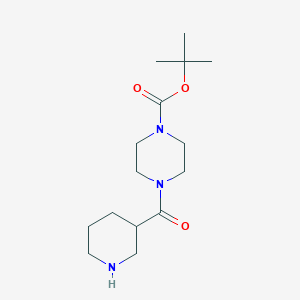

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
